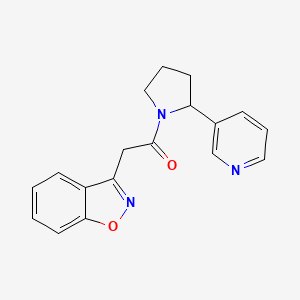
2-(1,2-Benzoxazol-3-yl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-Benzoxazol-3-yl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone, also known as BPE, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. BPE is a heterocyclic compound that contains a benzoxazole ring and a pyridine ring, making it a unique and versatile molecule. In
科学研究应用
2-(1,2-Benzoxazol-3-yl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone has been studied extensively for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to have potential as an anticancer agent. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development.
作用机制
The mechanism of action of 2-(1,2-Benzoxazol-3-yl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, this compound has been found to have anti-inflammatory and antioxidant properties. This compound has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of 2-(1,2-Benzoxazol-3-yl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone is its versatility as a synthetic compound. This compound can be easily modified to create analogs with different properties, making it a valuable tool for medicinal chemistry research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are many potential future directions for research on 2-(1,2-Benzoxazol-3-yl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of interest is the exploration of this compound's potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
合成方法
The synthesis of 2-(1,2-Benzoxazol-3-yl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone involves the reaction of 2-aminopyridine with 3-bromo-2-hydroxybenzaldehyde, followed by the reaction of the resulting Schiff base with 3-aminopyrrolidine. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to yield high purity this compound with a good yield.
属性
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(11-15-14-6-1-2-8-17(14)23-20-15)21-10-4-7-16(21)13-5-3-9-19-12-13/h1-3,5-6,8-9,12,16H,4,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXOPDTUWTWTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=NOC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[4-(2-phenylethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7563225.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7563229.png)

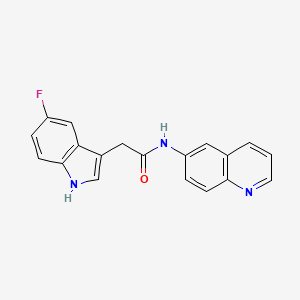
![3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7563241.png)
![3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole](/img/structure/B7563245.png)
![N-cyclohexyl-2-[5-(3-fluorophenyl)tetrazol-2-yl]-N-methylpropanamide](/img/structure/B7563265.png)
![(5-Bromothiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B7563272.png)

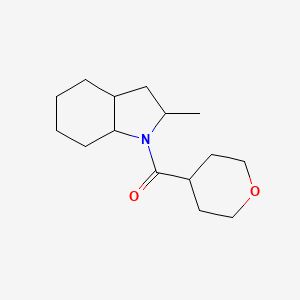
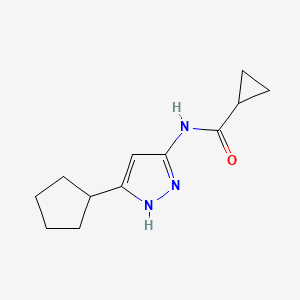
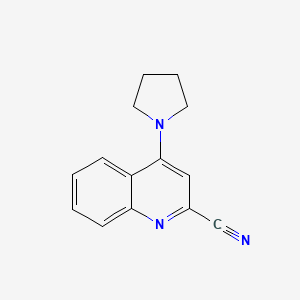
![N-[1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7563300.png)
